molecular formula C8H4F3NO2 B2675639 6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1806520-96-6

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B2675639
M. Wt: 203.12
InChI Key: KZXDHIAHJFPLJS-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure of the compound it is part of.


Chemical Reactions Analysis

The trifluoromethyl group can be involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties that can affect the physical and chemical properties of the compound it is part of. For example, it has a significant electronegativity , and it can lower the basicity of compounds like trifluoroethanol .

Scientific Research Applications

Novel Acid-Catalyzed O-Benzylation

A study demonstrated the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylation reagent. The reaction of various functionalized alcohols with TriBOT in the presence of trifluoromethanesulfonic acid afforded the benzyl ethers in good yields, showcasing the utility of trifluoromethyl derivatives in synthetic chemistry to achieve high atom economy and stable reagent profiles Yamada, Fujita, & Kunishima, 2012.

Mix-and-Heat Benzylation of Alcohols

Another application involves 2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. This study highlights the synthesis and reactivity of such compounds, indicating the broader utility of trifluoromethyl derivatives in facilitating benzylation reactions in good to excellent yields Poon & Dudley, 2006.

One-Pot Synthesis of Benzodiazoles

Research into the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives through reactions of trifluoroacetic acid and difluoroacetic acid with commercially available o-phenylenediamines and 2-aminophenols demonstrates the versatility of trifluoromethyl compounds in creating a new generation of molecules for drug synthesis Ge et al., 2007.

Deoxytrifluoromethylation of Alcohols

A novel copper metallaphotoredox-mediated direct deoxytrifluoromethylation process was developed, activating alcohol substrates in situ by benzoxazolium salts for C(sp3)-CF3 bond formation. This advancement underscores the potential of trifluoromethyl derivatives in enhancing the pharmaceutical properties of small-molecule drug candidates through direct deoxytrifluoromethylation Intermaggio et al., 2022.

Nucleophilic Trifluoromethylation

The use of ionic liquids for nucleophilic trifluoromethylation reactions, including trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities, showcases the adaptability of trifluoromethyl derivatives in creating efficient solvent systems for organic synthesis Kim & Shreeve, 2004.

Safety And Hazards

The safety and hazards of a compound with a trifluoromethyl group can vary depending on the specific compound. For example, one safety data sheet indicates that a compound with a trifluoromethyl group can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This trend is expected to continue, with ongoing research into the development of new synthetic methods for adding trifluoromethyl groups to chemical compounds .

properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDHIAHJFPLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one

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